molecular formula C6H9BF3K B1371538 Potassium 1-hexynyltrifluoroborate CAS No. 244301-59-5

Potassium 1-hexynyltrifluoroborate

Cat. No.: B1371538
CAS No.: 244301-59-5
M. Wt: 188.04 g/mol
InChI Key: MGIWEDIHUKYZIG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium 1-hexynyltrifluoroborate is a type of organotrifluoroborate, which are known to be versatile reagents in organic synthesis . They are often used as catalysts in the synthesis of organic metal compounds, organic anions, and chelating ligands . The primary targets of this compound are therefore the reactant molecules in these synthesis reactions.

Mode of Action

They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . In this manner, they represent stable reservoirs for their more reactive counterparts .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific synthesis reactions in which it is used. In general, organotrifluoroborates are involved in both carbon-carbon and carbon-heteroatom bond-forming processes . They have been used in a variety of synthetic methods development, including cross-coupling and other carbon-carbon bond-forming processes .

Pharmacokinetics

Like other organotrifluoroborates, it is expected to be stable and non-volatile, which could impact its bioavailability if it were to be used in a biological context .

Result of Action

The result of this compound’s action is the formation of new organic compounds through the synthesis reactions it catalyzes. These can include organic metal compounds, organic anions, and chelating ligands .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known that organotrifluoroborates can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . Therefore, the pH of the reaction environment can influence the rate of this hydrolysis and thus the efficacy of the compound’s action. Additionally, the compound’s stability may be affected by exposure to certain substances, such as oxidizing agents or acids .

Biochemical Analysis

Biochemical Properties

Potassium 1-hexynyltrifluoroborate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in metal-catalyzed cross-coupling reactions, which are essential for the synthesis of complex organic molecules . These interactions often involve the formation of covalent bonds between the compound and the target biomolecules, facilitating the modification and study of proteins and other macromolecules.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in tumor-associated macrophages, high potassium levels can shape macrophage polarization and influence their anti-tumor capacity . Although specific studies on this compound are limited, its role in modulating cellular functions through similar mechanisms is plausible.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to changes in gene expression and cellular behavior. For instance, potassium ions are known to play a crucial role in maintaining cellular homeostasis and signaling, which can be influenced by compounds like this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but its long-term effects on cellular function need to be studied further . Degradation and stability studies are essential to understand how the compound behaves over extended periods and its potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of potassium compounds have been shown to influence various physiological processes, including enzyme activity and cellular metabolism . It is crucial to determine the threshold effects and any toxic or adverse effects at high doses to ensure safe and effective use in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function within the cellular environment.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for studying its activity and function within different cellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium 1-hexynyltrifluoroborate typically involves the reaction of 1-hexyne with potassium trifluoroborate under specific conditions . One common method includes the use of a base, such as potassium hydroxide, to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous-flow chemistry, which allows for the large-scale preparation of the compound with improved efficiency and safety . This method involves the use of specialized equipment to maintain a constant flow of reactants and products, ensuring consistent quality and yield.

Properties

IUPAC Name

potassium;trifluoro(hex-1-ynyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3.K/c1-2-3-4-5-6-7(8,9)10;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIWEDIHUKYZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635601
Record name Potassium trifluoro(hex-1-yn-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244301-59-5
Record name Potassium trifluoro(hex-1-yn-1-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoro(hex-1-yn-1-yl)borate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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